molecular formula C9H8Cl2O3 B15181279 Acetic acid, ((4,5-dichloro-o-tolyl)oxy)- CAS No. 2300-69-8

Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-

Cat. No.: B15181279
CAS No.: 2300-69-8
M. Wt: 235.06 g/mol
InChI Key: IYVXBVJAHXCGFG-UHFFFAOYSA-N
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Description

The compound acetic acid, ((4,5-dichloro-o-tolyl)oxy)- is a substituted acetic acid derivative featuring a 4,5-dichloro-o-tolyl (2-methyl-4,5-dichlorophenyl) group linked via an ether oxygen to the carboxylic acid moiety. These studies highlight the role of functional groups (e.g., -COOH) introduced via acetic acid modification in enhancing adsorption efficiency and kinetics.

Properties

CAS No.

2300-69-8

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2-(4,5-dichloro-2-methylphenoxy)acetic acid

InChI

InChI=1S/C9H8Cl2O3/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

IYVXBVJAHXCGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, typically involves the reaction of 4,5-dichloro-o-cresol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the cresol attacks the carbon atom of the chloroacetic acid, resulting in the formation of the ether bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorinated aromatic ring and ether linkage allow the compound to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Research Findings and Implications

  • Superiority of ASBB : The dual effect of acetic acid (pore expansion and -COOH addition) makes ASBB a benchmark for rapid, high-capacity U(VI) adsorption. Its 97.8% removal efficiency at pH 6.0 outperforms most carboxyl-functionalized adsorbents .
  • Limitations of Analogues: Compounds like HNO₃-modified biochar or amino-functionalized silica lack the synergistic physical-chemical advantages of ASBB, resulting in slower kinetics or lower stability .
  • Structural Optimization: The 4,5-dichloro substituents in acetic acid, ((4,5-dichloro-o-tolyl)oxy)- likely enhance acidity and metal coordination compared to mono-chloro or non-halogenated analogues, though direct experimental validation is needed .

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